2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound characterized by its unique heterocyclic structure. This compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which are significant in medicinal chemistry due to their diverse biological activities. The molecular formula for 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is C7H6ClN3, and it has a molecular weight of approximately 167.6 g/mol. The compound exhibits properties that make it valuable in the synthesis of pharmaceuticals, particularly as an intermediate in the development of kinase inhibitors and other therapeutic agents.
2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is derived from pyrrolo[2,3-d]pyrimidine, a class of compounds known for their potential in drug development. Its classification falls under organic heterocyclic compounds, specifically within the subclass of pyrimidines. The presence of chlorine and methyl groups in its structure enhances its reactivity and biological activity.
The synthesis of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods:
The chemical reactivity of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine includes:
The mechanism by which 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its biological effects primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups; thus, inhibiting these enzymes can disrupt various signaling pathways involved in diseases such as cancer.
The physical properties of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine include:
Chemical properties include:
Due to its versatile chemical properties and biological activity, 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine finds applications primarily in medicinal chemistry:
Pyrrolo[2,3-d]pyrimidine derivatives have evolved from academic curiosities to indispensable scaffolds in modern drug discovery, with their therapeutic journey marked by significant milestones. Early research in the late 20th century primarily explored these nitrogen-rich heterocycles as purine mimetics due to their structural resemblance to adenine and guanine. This biomimicry strategy proved fruitful when initial compounds demonstrated potent antifolate activity, laying groundwork for anticancer applications. The scaffold gained prominence in the 2000s with the systematic exploration of kinase inhibition, culminating in FDA-approved drugs like tofacitinib (a JAK inhibitor) and its derivatives that revolutionized autoimmune disease treatment [3] [10].
The pyrrolo[2,3-d]pyrimidine core has since been leveraged across diverse therapeutic areas, particularly in oncology and inflammation. Pfizer’s PF-06447475 exemplifies this evolution—a pyrrolopyrimidine-based inhibitor targeting leucine-rich repeat kinase 2 (LRRK2) for Parkinson’s disease. This compound emerged from scaffold-hopping strategies starting from an imidazopyrimidine high-throughput screening hit, optimized through structure-based drug design to achieve nanomolar potency (IC₅₀ = 6 nM) and blood-brain barrier penetration [3]. Similarly, JH-II-127 demonstrated dual inhibition of LRRK2 wild-type (IC₅₀ = 6.5 nM) and G2019S mutant (IC₅₀ = 2.2 nM), showcasing the scaffold’s adaptability in addressing genetic disorders [3]. The timeline below highlights key therapeutic milestones:
Table 1: Historical Development of Pyrrolo[2,3-d]pyrimidine Therapeutics
Time Period | Therapeutic Focus | Key Advances |
---|---|---|
1980s–1990s | Antifolates | Early exploration as dihydrofolate reductase inhibitors; limited clinical success |
2000–2010 | Kinase Inhibitors | JAK inhibitors (tofacitinib analogs); LRRK2 inhibitors for neurodegenerative diseases |
2010–Present | Targeted Cancer Therapy | ALK/ROS1 inhibitors; TLR antagonists for inflammation; COVID-19 cytokine storm control [5] |
2020s | Multitargeted Agents | Hybrid molecules with antioxidant/anti-inflammatory synergy (e.g., compound 8e) [5] |
The 7H-pyrrolo[2,3-d]pyrimidine isomer stands as a "privileged scaffold" in medicinal chemistry due to its unique capacity to mimic purine nucleobases while enabling precise three-dimensional interactions with diverse biological targets. This planar, electron-rich system exhibits exceptional hydrogen-bonding capabilities through its pyrimidine N1 and pyrrole NH, allowing bidentate hinge-region binding in kinases akin to adenine-ATP interactions [3]. The scaffold’s aromatic system facilitates π-stacking with hydrophobic enzyme pockets, while its fused ring system provides sufficient rigidity to reduce entropic penalties upon binding—a critical factor for high-affinity interactions [10].
Recent studies confirm the scaffold’s versatility across target classes. In TLR4 antagonism, pyrrolo[2,3-d]pyrimidines like compound 8e suppress NF-κB activation by disrupting MyD88-dependent signaling, thereby inhibiting downstream pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO, PGE₂) [5]. Molecular docking reveals that the nitrogen atoms at positions 1 and 3 of the core form critical hydrogen bonds with conserved residues in the TLR4 binding pocket. Additionally, the scaffold’s planarity enables deep penetration into the ATP-binding cleft of kinases like MST3, where nitrile-substituted derivatives (e.g., PF-06447475) form charge-assisted hydrogen bonds with catalytic lysine residues (Lys38) [3]. The following molecular interactions underpin its pharmacophoric dominance:
Table 2: Key Molecular Interactions of 7H-Pyrrolo[2,3-d]pyrimidine
Interaction Type | Biological Significance | Therapeutic Example |
---|---|---|
Bidentate H-bonding | Mimics adenine binding in kinase hinge regions | JAK/STAT inhibition (e.g., tofacitinib) |
π-Stacking | Stabilizes hydrophobic pockets in protein active sites | LRRK2 inhibitors (e.g., PF-06447475) |
Halogen Bonding (C2-Cl) | Enhances selectivity through interactions with methionine residues | JH-II-127 (M1947 interaction) [3] |
Solvent-Exposed C7 Position | Permits N-substitution for pharmacokinetic modulation without disrupting binding | TLR4 antagonists (e.g., compound 8e) [5] |
The strategic incorporation of 2-chloro and 4-methyl substituents on the pyrrolo[2,3-d]pyrimidine scaffold addresses fundamental challenges in drug design: optimizing reactivity, enhancing selectivity, and fine-tuning electronic properties. The chlorine atom at position 2 serves as a versatile synthetic handle for nucleophilic displacement reactions, enabling efficient derivatization with amines, alcohols, and thiols under mild conditions. This reactivity is evidenced by Sigma-Aldrich’s specification of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS# 1989623-62-2) as a key building block for kinase inhibitor synthesis [2] [6]. Chemically, the chlorine’s electron-withdrawing nature modulates the electron density at C2/C4, enhancing the electrophilicity of adjacent carbon atoms and facilitating regioselective functionalization [9].
The methyl group at position 4 exerts profound steric and electronic influences. It induces torsional effects that subtly distort the heterocyclic plane, enhancing selectivity by preventing off-target binding to kinases with smaller active sites. This steric control is demonstrated in Pfizer’s LRRK2 inhibitors, where C4 alkyl groups minimized off-target interactions with MST kinases [3]. Electronically, the methyl group’s hyperconjugative effects (+I effect) increase electron density at N3, strengthening hydrogen-bond acceptor capacity critical for ATP-mimicry. Furthermore, the methyl group’s lipophilicity (logP contribution ≈ +0.5) improves membrane permeability, as validated by brain/plasma ratios >0.4 in pyrrolopyrimidine-based CNS agents [3] [4].
Synthetic advantages further justify this substitution pattern. The 2-chloro-4-methyl derivative (MW: 167.60 g/mol, MF: C₇H₆ClN₃) is efficiently prepared via:
These routes consistently deliver >95% purity (per Fluorochem specifications) with scalability to kilogram quantities [7]. The chlorine’s displacement kinetics (t₁/₂ ≈ 30–120 min with primary amines at 25°C) enable rapid analog generation, while the methyl group’s metabolic stability (vs. higher alkyls) reduces oxidative dealkylation risks in vivo. This combination creates an optimal balance between synthetic versatility and target engagement, positioning 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine as an indispensable synthon for next-generation therapeutics [4] [6] [9].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3